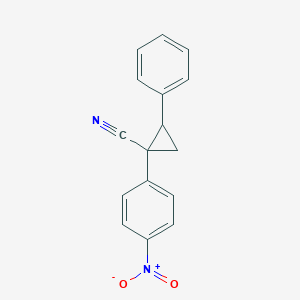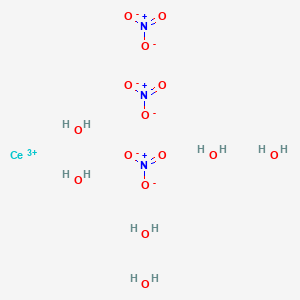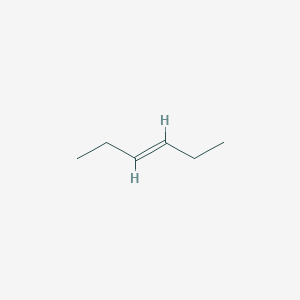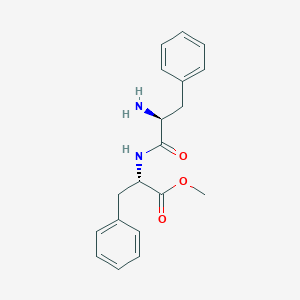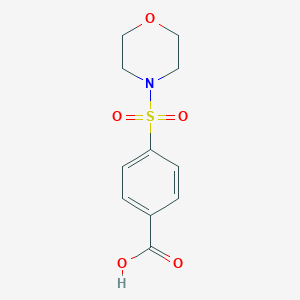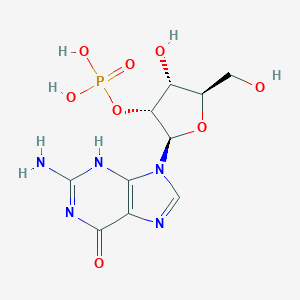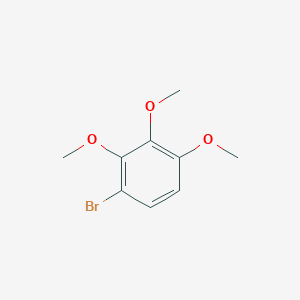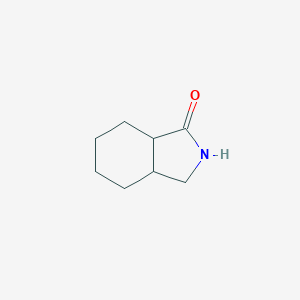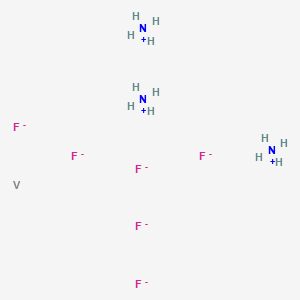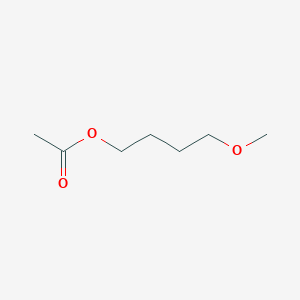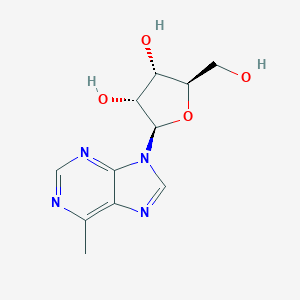
(2R,3S,4R,5R)-2-(Hidroximetil)-5-(6-metil-9H-purin-9-il)tetrahidrofurano-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3,4-diol, also known as (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3,4-diol, is a useful research compound. Its molecular formula is C11H14N4O4 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
The exact mass of the compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3,4-diol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
El 6-metilpurina-β-D-ribósido (β-D-MPR) se ha sintetizado y probado para sus efectos antitumorales en cinco líneas celulares de tumores humanos. Los resultados mostraron que β-D-MPR fue altamente activo, con valores de IC50 que van desde 6 a 34 nM .
Actividad Antifúngica
El 6-metilpurina-β-D-ribósido, un antibiótico aislado de caldos de cultivo de los hongos basidiomicetos Collybia dryophilia y Collybia maculata, ha demostrado actividad antifúngica .
Actividad Antiviral
Además de sus propiedades antifúngicas, el 6-metilpurina-β-D-ribósido también exhibe actividad antiviral .
Interacción con la Adenosina Desaminasa (ADA) de Mamíferos
β-D-MPR es un excelente sustrato de la adenosina desaminasa (ADA) de mamíferos, y su mecanismo de activación en células tumorales presumiblemente se relaciona con su interacción con esta enzima .
Potencial Agente Antiparasitario
Los parásitos protozoarios como los tripanosomas africanos y Leishmania no pueden sintetizar purinas y deben recuperarlas de sus organismos hospedadores. Son menos discriminatorios que las células de mamíferos en su procesamiento enzimático de purinas preformadas y nucleósidos de purina. Por lo tanto, los nuevos análogos nucleósidos de 6-metilpurina (MP) pueden tener potencial como agentes antiparasitarios .
Detección de Infección por Micoplasma
El 6-metilpurina ribósido se ha utilizado en la detección de infección por micoplasma en cultivos de células de mamíferos<a aria-label="3: " data-citationid="42668aba-ab42-6755-048d-d8f3edf506ed-34" h="
Mecanismo De Acción
Target of Action
6-Methylpurine riboside (6-MPR) is a purine nucleoside analogue . Its primary target is mammalian adenosine deaminase (ADA) . ADA is an enzyme involved in purine metabolism, which is essential for the proliferation of cells, especially lymphocytes .
Mode of Action
6-MPR interacts with ADA, serving as an excellent substrate for this enzyme . This interaction is presumed to be the key to its activation in tumor cells .
Biochemical Pathways
The anticancer mechanisms of 6-MPR rely on the inhibition of DNA synthesis and the induction of apoptosis . By inhibiting DNA synthesis, the compound prevents the replication of cancer cells. Inducing apoptosis, or programmed cell death, helps to eliminate these cells from the body .
Pharmacokinetics
Its antitumor activity suggests that it may have good bioavailability .
Result of Action
The result of 6-MPR’s action is a significant reduction in tumor cell proliferation. In vitro antitumor effects of 6-MPR have shown it to be highly active, with IC50 values ranging from 6 to 34 nM .
Análisis Bioquímico
Biochemical Properties
6-Methylpurine riboside interacts with various enzymes and proteins in biochemical reactions. It is an excellent substrate of mammalian adenosine deaminase (ADA) . The interaction with this enzyme is presumably related to its mechanism of activation in tumor cells .
Cellular Effects
6-Methylpurine riboside has significant effects on various types of cells and cellular processes. It has been shown to have potent antitumor activity in five human tumor cell lines . The compound inhibits DNA synthesis and induces apoptosis in cells , influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Methylpurine riboside involves its binding interactions with biomolecules and changes in gene expression. The compound exerts its effects at the molecular level through the inhibition of DNA synthesis and the induction of apoptosis .
Propiedades
Número CAS |
14675-48-0 |
|---|---|
Fórmula molecular |
C11H14N4O4 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
(2R,3R,5R)-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4/c1-5-7-10(13-3-12-5)15(4-14-7)11-9(18)8(17)6(2-16)19-11/h3-4,6,8-9,11,16-18H,2H2,1H3/t6-,8+,9?,11-/m1/s1 |
Clave InChI |
FIGBCBGMUIGJBD-GBDDODFYSA-N |
SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
SMILES isomérico |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O |
SMILES canónico |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Pictogramas |
Acute Toxic |
Sinónimos |
6-methyl-9-beta-D-ribofuranosylpurine 6-methylpurine riboside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



